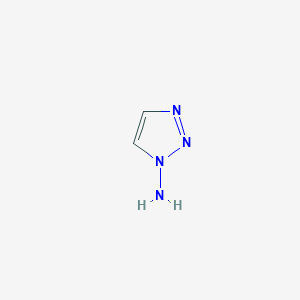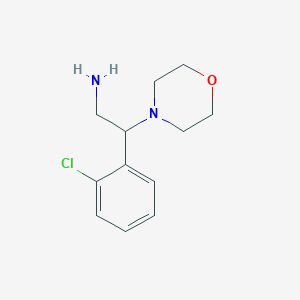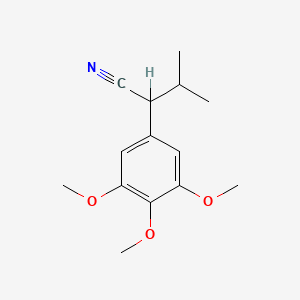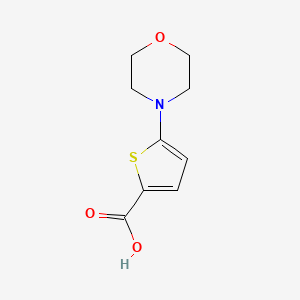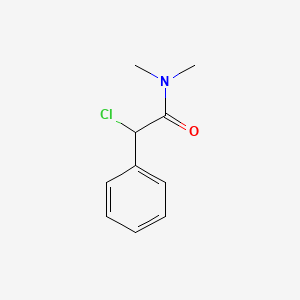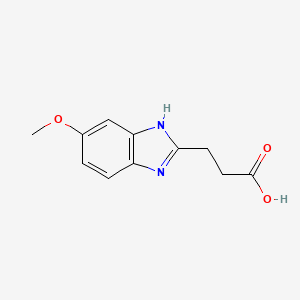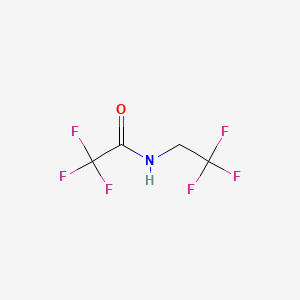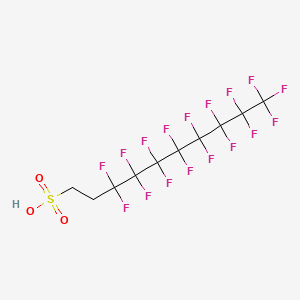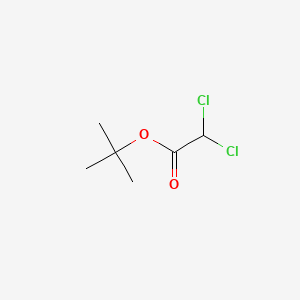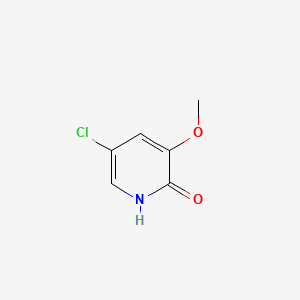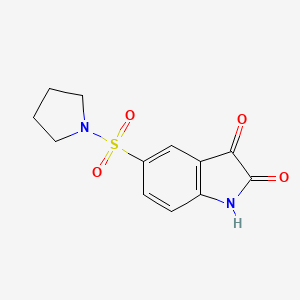
5-(Pyrrolidin-1-ylsulfonyl)indolin-2,3-dion
Übersicht
Beschreibung
Synthesis Analysis
5-PSID and its derivatives have been synthesized from pyrrolidine-2,4-dione (tetramic acid). These derivatives have been explored for their potential in forming various heterotricyclic compounds, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives.Molecular Structure Analysis
The molecular formula of 5-PSID is C12H12N2O4S, and it has a molecular weight of 280.3 g/mol .Wissenschaftliche Forschungsanwendungen
Entwicklung biologisch aktiver Verbindungen
Der Pyrrolidinring, ein Bestandteil von 5-PSID, wird in der pharmazeutischen Chemie häufig zur Entwicklung von Verbindungen zur Behandlung menschlicher Krankheiten verwendet. Die Vielseitigkeit dieses Gerüsts beruht auf seiner sp3-Hybridisierung, die eine effiziente Erforschung des Pharmakophorraums ermöglicht, und seinem Beitrag zur Stereochemie des Moleküls .
Hemmung von SARS-CoV-2
Untersuchungen haben gezeigt, dass Spiro-Oxindole auf Basis von Uracil-Derivaten, die aus Verbindungen wie 5-PSID synthetisiert werden können, eine hemmende Aktivität gegen SARS-CoV-2 aufweisen, indem sie die RNA-Polymerase und das Spike-Glykoprotein angreifen . Dies ist besonders relevant für die Entwicklung von antiviralen Medikamenten.
Protein-Komplexbildung
5-PSID besitzt einzigartige Eigenschaften, die es ihm ermöglichen, stabile Komplexe mit Proteinen zu bilden. Diese Eigenschaft kann in der biochemischen Forschung genutzt werden, um Protein-Interaktionen und -funktionen zu untersuchen.
Fluoreszierende Sondierung
Aufgrund seiner Fähigkeit, als fluoreszierende Sonde zu fungieren, kann 5-PSID in der molekularen Bildgebung verwendet werden, um biologische Prozesse in Echtzeit zu verfolgen. Diese Anwendung ist sowohl in der Forschung als auch in der Diagnostik wertvoll.
Krebsforschung
Von 5-PSID abgeleitete Verbindungen wurden als potenzielle Chemotherapeutika untersucht. Sie zielen auf verschiedene krebsbezogene Proteine ab und induzieren die Bildung reaktiver Sauerstoffspezies in Krebszellen, was ein vielversprechender Ansatz in der Krebstherapie ist .
Synthese von antiviralen Wirkstoffen
Isatin-Derivate von 5-PSID wurden als breit wirksame antivirale Wirkstoffe entwickelt. Sie haben eine Aktivität gegen Viren wie Influenza, Herpes simplex und Coxsackievirus gezeigt, was ihr Potenzial in der Entwicklung von antiviralen Medikamenten unterstreicht .
Enantioselektive Proteinbindung
Die Stereogenität des Pyrrolidinrings in 5-PSID ermöglicht es, dass verschiedene Stereoisomere an enantioselektive Proteine unterschiedlich binden. Diese Eigenschaft ist für die Arzneimittelentwicklung von Bedeutung, da sie zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen kann .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows it to interact with its targets and induce changes. The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCWUYHXHMXOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399500 | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220510-17-8 | |
| Record name | 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

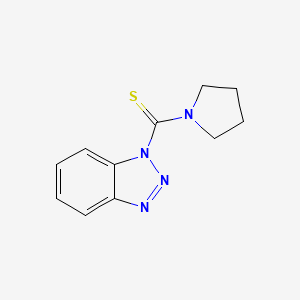
![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)
